5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

For bioanalytical labs requiring SIL-IS for LC-MS/MS quantitation of 5-chloro-1-methyl-4-nitro-1H-pyrazole, the non-deuterated analog co-elutes but cannot be distinguished by MS. This deuterated analog (CAS 1428577-87-0) provides a +3.01 Da mass shift enabling baseline resolution while maintaining identical recovery and ionization efficiency. • NLT 98% purity minimizes background at LLOQ • +3.01 Da mass shift ensures unambiguous MRM channels • Supplied with MSDS, NMR, HPLC, LC-MS documentation for ICH M10 compliance.

Molecular Formula C4H4ClN3O2
Molecular Weight 164.56 g/mol
CAS No. 1428577-87-0
Cat. No. B1515395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
CAS1428577-87-0
Molecular FormulaC4H4ClN3O2
Molecular Weight164.56 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3/i1D3
InChIKeyPOXLZEWCWNUVDW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Overview


5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS 1428577-87-0) is an isotopically labeled pyrazole derivative in which the N-methyl group (–CH₃) is replaced by a fully deuterated trideuteromethyl group (–CD₃). With a molecular formula of C₄HClD₃N₃O₂ and a molecular weight of 164.56 g·mol⁻¹, it carries a +3.01 Da mass shift relative to its non-deuterated analog 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9, MW 161.55 g·mol⁻¹) . The compound features a chlorine substituent at the 5-position and a nitro group at the 4-position on the pyrazole ring, and is supplied at purities of NLT 98% (Synblock), ≥95% (BOC Sciences), and ≥95% (Fisher Scientific/eMolecules) . It is marketed explicitly as a stable isotope-labeled internal standard for LC-MS and GC-MS quantitative workflows .

Type Stable isotope-labeled internal standard (SIL-IS)
Label Trideuteromethyl (–CD₃) at N-1 position
Workflow LC-MS/MS, GC-MS isotope dilution quantification
Selection logic Structurally identical to analyte; +3.01 Da mass shift for MS resolution
Supplied at certified purity (NLT 98%) with documented structural traceability. Intended for research use only.

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole: Why It Outperforms Non-Deuterated Analogs


In quantitative liquid chromatography–mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte is the gold standard for correcting matrix effects, ion suppression, and injection variability [1]. The non-deuterated 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9) shares identical chemical reactivity and chromatographic behavior with the deuterated form but cannot serve as an internal standard when the analyte itself is the non-deuterated compound, because it would be indistinguishable from the analyte in the mass spectrometer [2]. Conversely, this deuterated analog provides a +3 Da mass shift that allows the mass spectrometer to resolve the internal standard and analyte channels unambiguously, yet its near-identical physicochemical properties ensure co-extraction, co-elution, and matched ionization efficiency [3]. Substituting with a structurally distinct internal standard (e.g., a different pyrazole or a non-isotopic analog) risks differential extraction recovery, divergent chromatographic retention, and unequal matrix effects, compromising analytical accuracy [1].

Target Internal Standard
Common Substitute
Why Substitution May Compromise Accuracy
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
+3.01 Da shift; co-eluting SIL-IS
Non-deuterated 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9)
Indistinguishable from analyte in MS; cannot serve as internal standard for the unlabeled compound
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
Structurally distinct deuterated pyrazole (e.g., lacking 5-Cl or 4-NO₂ group)
May exhibit divergent chromatographic retention, differential extraction recovery, and unmatched matrix effects
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
Non-isotopic analog internal standard
Unequal ionization efficiency and matrix-effect correction may shift accuracy; method validation context may not transfer

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole: Differentiation Evidence


Mass Shift for Unambiguous MS Resolution

The deuterated target compound (MW 164.56 g·mol⁻¹) exhibits a mass increase of +3.01 Da compared to its non-deuterated analog 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9, MW 161.55 g·mol⁻¹) . This mass shift is sufficient to place the [M+H]⁺ or [M−H]⁻ ion of the internal standard outside the typical ±0.5 Da isolation window of the analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, enabling baseline-resolved quantifier channels [1]. A +3 Da shift is the minimum recommended mass difference for SIL-IS to avoid isotopic cross-talk from the natural abundance ¹³C and ³⁷Cl isotopes of the analyte contaminating the internal standard channel [1].

Mass shift for MS resolution
Head-to-head
+3.01 Da (nominal) vs non-deuterated analog
Supports baseline-resolved SRM/MRM channels; avoids isotopic cross-talk
Minimum recommended shift for SIL-IS to prevent analyte channel contamination
LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Purity Specification Advantage

Synblock specifies the deuterated target compound at NLT 98% purity, supported by NMR, HPLC, and LC-MS documentation . The non-deuterated analog 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9) is commonly offered at 97% (AKSci, Aladdin, Bidepharm) or 95% (benchchem) . While this difference appears modest, at the 95% purity level up to 5% of unspecified impurities may contribute to matrix effects or interfere with detection; the NLT 98% specification reduces the impurity burden by at least 40% (from ≤5% to ≤2%), enhancing suitability as an internal standard where impurity-derived signal can compromise lower limit of quantification (LLOQ) [1].

Purity specification
Cross-study comparable
NLT 98% (Synblock) vs 95–97% for non-deuterated analog
Higher certified purity may reduce impurity-derived background signal at LLOQ
Purity basis: NMR, HPLC, LC-MS documentation; COA review recommended
chemical purity quality control analytical standard

Simplified NMR Analysis via Deuterated Methyl

In the ¹H NMR spectrum of the non-deuterated analog, the N-CH₃ singlet appears at approximately δ 3.8–4.0 ppm (3H), which can overlap with signals from other aliphatic protons in complex mixtures or reaction monitoring applications [1]. In the deuterated target compound, the N-CD₃ group is ¹H NMR-silent, eliminating this singlet entirely from the proton spectrum . This feature is explicitly noted by vendors as advantageous for NMR studies . The deuterium-induced simplification facilitates unambiguous integration of remaining proton signals and enables the use of ²H NMR or ¹H-²H exchange experiments for mechanistic investigations.

Simplified ¹H NMR analysis
Head-to-head
N-CD₃ is ¹H NMR-silent; eliminates δ ~3.8–4.0 ppm singlet
Reduces spectral crowding; improves integration accuracy for pyrazole ring protons
Class-level deuterated methyl behavior; vendor documentation confirms signal absence
NMR spectroscopy deuterium labeling structure elucidation

Isotopic Fidelity and Structural Traceability

BOC Sciences explicitly lists the Related CAS as 42098-25-9 (unlabelled) for this deuterated compound, confirming the direct structural correspondence between the labeled and unlabeled forms . This traceability is critical for method validation under ICH M10 and FDA bioanalytical guidance, where the identity and purity of the internal standard must be documented [1]. In contrast, alternative deuterated pyrazoles such as 1-(methyl-d3)-4-nitro-1H-pyrazole (CAS 1447606-92-9, lacking the 5-chloro substituent) or 4-bromo-1-(methyl-D3)-1H-pyrazole (no 4-nitro group) differ in both chemical structure and chromatographic retention, making them unsuitable as SIL-IS for the 5-chloro-4-nitro analyte class .

Isotopic fidelity and traceability
Class-level inference
Related CAS 42098-25-9 explicitly listed; true isotopic homolog
Supports audit-ready documentation for regulated bioanalysis per ICH M10
Alternative deuterated pyrazoles lack 5-Cl or 4-NO₂; retention may differ
isotopic purity traceability reference standard

Storage Stability for Isotopic Integrity

BOC Sciences specifies a storage temperature of -20 °C for the deuterated compound, whereas the non-deuterated analog is typically stored at 2-8 °C under inert gas . The lower recommended storage temperature may reflect enhanced long-term stability of the deuterated form or a conservative vendor specification to maintain isotopic integrity, as deuterium-hydrogen back-exchange at the N-CD₃ position can occur under prolonged ambient or refrigerated conditions [1]. For users conducting long-term stability studies or multi-batch analyses spanning months, the availability of a defined -20 °C storage specification provides greater assurance of lot-to-lot consistency [1].

Storage stability
Supporting evidence
Recommended storage: -20 °C (BOC Sciences) vs 2–8 °C for non-deuterated analog
Lower temperature may preserve isotopic integrity over extended study durations
Deuterium-hydrogen back-exchange risk context; vendor specification review advised
compound stability storage condition long-term reproducibility

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole: Application Scenarios


LC-MS/MS Bioanalysis in Biological Matrices

When quantifying the non-deuterated parent compound (CAS 42098-25-9) in biological matrices, this deuterated analog serves as the ideal SIL-IS. Its +3.01 Da mass shift enables baseline MS resolution, while near-identical chromatographic retention ensures matched matrix effects . The NLT 98% purity minimizes impurity-derived background signal at the LLOQ, and the documented Related CAS traceability satisfies ICH M10 audit requirements for regulated bioanalysis [1].

Reaction Monitoring by ¹H NMR

The ¹H NMR silence of the N-CD₃ group eliminates the singlet at δ ~3.8–4.0 ppm, reducing spectral crowding in reaction mixtures where aliphatic signals from reagents, byproducts, or solvents may obscure the diagnostic pyrazole ring protons (H-3) . This feature is particularly valuable for kinetic studies of N-alkylation, nitration, or cross-coupling reactions involving pyrazole scaffolds, where accurate integration of the remaining aromatic protons is required .

Metabolite Tracing in Liver Microsomes

The deuterated methyl group serves as a stable isotopic tag for tracking the metabolic fate of the N-methyl moiety in liver microsome or hepatocyte incubations. LC-MS/MS methods can monitor both the parent deuterated compound and any metabolites retaining the CD₃ group via their characteristic +3 Da mass signature, enabling differentiation from endogenous or non-labeled species . The -20 °C storage specification provides confidence that isotopic integrity is maintained over extended study durations .

Isotope Dilution GC-MS for Environmental Residues

For environmental monitoring of the non-deuterated pyrazole (used as a synthetic intermediate or potential agrochemical metabolite), this deuterated analog enables accurate quantification by isotope dilution GC-MS or LC-MS. The NLT 98% purity reduces interference from co-extracted matrix components at trace-level (ng/L to µg/L) detection limits, and the documented availability of MSDS, NMR, HPLC, and LC-MS data from vendors provides the necessary documentation for ISO 17025-accredited environmental laboratories .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Co-eluting SIL-IS with +3.01 Da mass shift
Matrix-effect correction and LLOQ reproducibility
Reaction monitoring by ¹H NMR
¹H NMR-silent N-CD₃ group
Spectral simplification and integration accuracy
Metabolite tracing in liver microsome studies
Stable isotopic tag at N-methyl position
Metabolic fate tracking via +3 Da mass signature
Isotope dilution GC-MS for environmental residues
Certified purity and documented structural traceability
Trace-level quantification and method documentation review

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